N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide
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Overview
Description
N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a butoxy group attached to a phenyl ring, a chloro group, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the substitution of the amide hydrogen with a 4-butoxyphenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Amides: From nucleophilic substitution reactions.
Carboxylic Acids: From the oxidation of the butoxy group.
Scientific Research Applications
N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and butoxy groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)acetamide: Similar structure but lacks the chloro and nitro groups.
4-chloro-3-nitrobenzamide: Similar structure but lacks the butoxyphenyl group.
N-(4-butoxyphenyl)-4-chlorobenzamide: Similar structure but lacks the nitro group.
Uniqueness
N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide is unique due to the combination of the butoxy, chloro, and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-10-24-14-7-5-13(6-8-14)19-17(21)12-4-9-15(18)16(11-12)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBDQNKSOCSZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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